molecular formula C16H21N5O B2879479 (3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 2034604-29-8

(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2879479
CAS No.: 2034604-29-8
M. Wt: 299.378
InChI Key: BHAGRVITJAQRSB-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core with a 1,3,5-trimethylpyrazole substituent linked via a methanone group.

Properties

IUPAC Name

7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-10-15(11(2)19(3)17-10)16(22)20-7-8-21-14(9-20)12-5-4-6-13(12)18-21/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAGRVITJAQRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

Key Structural Features:
Compound Name Core Structure Substituents/Functional Groups Notable Features
Target Compound Cyclopenta-pyrazolo-pyrazine 1,3,5-Trimethylpyrazole, methanone Fused bicyclic system; steric bulk from methyl groups enhances lipophilicity
(3,5-Disubstituted-4,5-Dihydro-1H-Pyrazol-1-yl)(4-Hydroxyphenyl)Methanone (e.g., 5a–g) 4,5-Dihydropyrazole 4-Hydroxyphenyl, variable aryl groups Planar pyrazoline ring; hydroxyl group improves solubility
(5-Methyl-1-(p-Tolyl)-1H-1,2,3-Triazol-4-yl)(7-Phenylpyrazolo[5,1-c][1,2,4]Triazin-3-yl)Methanone (10a) Pyrazolo-triazine p-Tolyl triazole, phenyl group Extended π-conjugation; triazole enhances metabolic stability
(4-Chloro-Phenyl)-[5-(3,4-Dimethoxy-Phenyl)-3-(4-Fluoro-Phenyl)-4,5-Dihydro-Pyrazol-1-yl]-Methanone (4c) 4,5-Dihydropyrazole Halogens (Cl, F), methoxy groups Electron-withdrawing substituents modulate reactivity and target binding

Key Observations :

  • The target compound’s fused bicyclic system distinguishes it from simpler dihydropyrazole or pyrazolo-triazine analogs.

Reactivity Insights :

  • The target compound’s synthesis may parallel methods for bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] derivatives, where α,β-unsaturated ketones react with nucleophiles like malononitrile .
  • In contrast, dihydropyrazole methanones (e.g., 4c) are synthesized via chalcone-hydrazide cyclocondensation, emphasizing the role of electron-deficient intermediates .
Pharmacological Activity:
  • Antimicrobial Activity: Bis[2-amino-6-(aryl)nicotinonitrile] derivatives (similar to those in ) show moderate activity against Gram-positive bacteria.
  • Anticonvulsant Properties: Dihydropyrazole methanones (e.g., 4c) demonstrate efficacy in seizure models, linked to C=O and C=N functional groups .
Spectral Data:
Compound Type ¹H NMR Shifts (ppm) IR Bands (cm⁻¹) Reference
Target Compound Expected δ 1.5–2.5 (methyl groups), δ 3.5–5.0 (fused ring protons) ~1750 (C=O), ~1640 (C=N)
Dihydropyrazole Methanone (4c) δ 3.30–3.66 (pyrazoline protons), δ 7.36–7.82 (aryl) 1750 (C=O), 1649 (C=N), 757 (C-Cl)
Pyrazolo-triazine (10a) δ 6.08–7.35 (aryl), δ 3.91 (OCH₃) 1640–1616 (C=C, C=N)

Notable Trends:

  • The target compound’s ¹H NMR would show distinct upfield shifts for methyl groups (δ 1.5–2.5) compared to halogen-substituted analogs (δ 7.36–7.82 in 4c) .
  • IR spectra consistently highlight C=O and C=N stretches (~1750 and ~1640 cm⁻¹), critical for hydrogen bonding in biological systems .

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